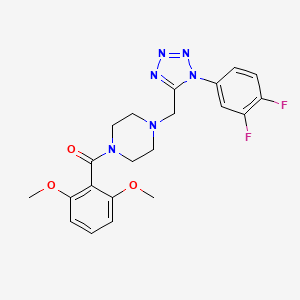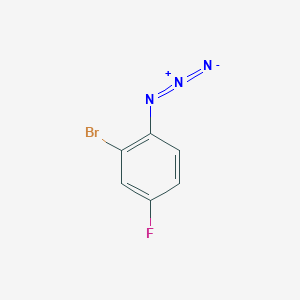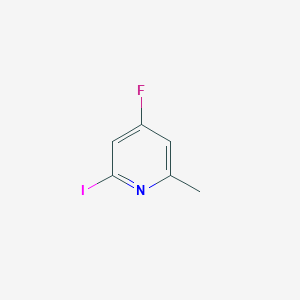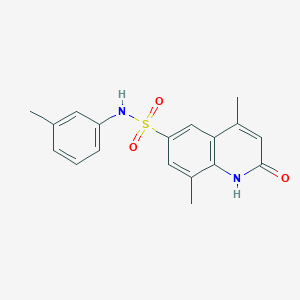
5,8-Dichloro-7-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloro-7-nitroquinoline is an organic compound belonging to the class of quinolines. It is a yellow crystalline solid with a molecular formula of C9H5Cl2N2O2. This compound has been studied extensively due to its wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds and has been studied for its potential as a drug or therapeutic agent.
Scientific Research Applications
Anticancer Activity
A study by Živković et al. (2018) on platinum(II) complexes, including those with 5,7-dichloroquinoline derivatives, revealed potent anticancer activity. These complexes showed selective toxicity towards carcinoma cell lines and induced higher oxidative stress in zebrafish models, indicating their potential as anticancer agents (Živković et al., 2018).
Tautomerism and Substituent Effect
Research on the tautomerism of 8-hydroxyquinoline derivatives, including 5,7-dichloroquinoline, by Karpińska et al. (2010), provides insight into the stability of different molecular forms and the impact of substituents on molecular properties. This study enhances understanding of the chemical behavior of quinoline derivatives, which is critical for designing new drugs and materials (Karpińska et al., 2010).
Antibacterial Properties
Al-Hiari et al. (2007) investigated the antibacterial properties of new 8-nitrofluoroquinolone models, highlighting the potential of nitroquinoline derivatives in combating bacterial infections. This research underscores the significance of structural modifications in enhancing the antibacterial efficacy of quinoline-based compounds (Al-Hiari et al., 2007).
Applications in Organic Electronics
Fazaeli et al. (2012) explored the synthesis and characterization of 8-hydroxyquinoline complexes of tin, including derivatives with 5,7-dichloro and 5-nitro substituents. These complexes exhibited photoluminescence properties suitable for application in organic light-emitting diodes (OLEDs), demonstrating the utility of quinoline derivatives in the development of electronic materials (Fazaeli et al., 2012).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as nitroxoline, are active against bacterial gyrases . They may also have antitumor activity by inhibiting type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis .
Mode of Action
Nitroxoline, a related compound, is known to inhibit bacterial growth through metal ion complexation . It may also inhibit the MetAP2 protein, thereby affecting angiogenesis .
Biochemical Pathways
The inhibition of bacterial gyrases and metap2 protein suggests that it may affect dna replication in bacteria and angiogenesis in tumors .
Result of Action
Based on the known effects of similar compounds, it may inhibit bacterial growth and potentially have antitumor activity .
Properties
IUPAC Name |
5,8-dichloro-7-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)8(11)9-5(6)2-1-3-12-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQCTTWABNRYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)


![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)




![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)
![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)
![1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone](/img/structure/B2527489.png)


